molecular formula C21H15ClN4O4 B2373901 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide CAS No. 1261005-01-9

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2373901
CAS No.: 1261005-01-9
M. Wt: 422.83
InChI Key: WUMCKZKXKAGSJL-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H15ClN4O4 and its molecular weight is 422.83. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : Derivatives of oxadiazolyl acetamides, including compounds similar to the one , have been synthesized and found to possess significant antibacterial activity. These compounds were synthesized starting from a common intermediate and characterized through various spectroscopic methods. The antibacterial efficacy of these derivatives suggests potential applications in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Drug-likeness and Antimicrobial Activity : Another study focused on synthesizing a library of compounds, including derivatives with a 1,3,4-oxadiazole moiety, and assessed their drug-likeness properties and in vitro microbial investigation. These compounds exhibited good to moderate activity against various bacterial strains, indicating their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

  • Synthesis and Biological Assessment : A study involved the synthesis of acetamides with an oxadiazole cycle and their subsequent biological assessment. These compounds were shown to have interesting biological properties, further indicating the wide application potential in medicinal chemistry (Karpina et al., 2019).

  • Photovoltaic Efficiency Modeling : There's research on bioactive benzothiazolinone acetamide analogs which included spectroscopic and quantum mechanical studies. These compounds, including the oxadiazole derivatives, were investigated for their potential in photovoltaic efficiency, suggesting their use in dye-sensitized solar cells and other energy-related applications (Mary et al., 2020).

  • Antitubercular Agents : A research focusing on the synthesis of pyrrolyl oxadiazole derivatives revealed their potential as antitubercular agents. These compounds demonstrated moderate to good antitubercular activity in vitro, highlighting their potential in treating tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).

  • Cytotoxic Agents : Some synthesized compounds, including oxadiazole derivatives, were tested for their anti-tumor potential and exhibited comparable or better cytotoxic activity against various cancer cell lines than the reference drug doxorubicin (Ramazani et al., 2014).

  • Anticancer Properties Targeting MMP-9 : Oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated for their anticancer effects, particularly targeting MMP-9. Some of these compounds showed promising cytotoxic effects on different cancer cell lines, suggesting their potential in cancer treatment (Özdemir et al., 2017).

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMCKZKXKAGSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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